molecular formula C12H12N2O2S B1669823 Dapsone CAS No. 80-08-0

Dapsone

Cat. No.: B1669823
CAS No.: 80-08-0
M. Wt: 248.30 g/mol
InChI Key: MQJKPEGWNLWLTK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dapsone, also known as 4,4’-diaminodiphenyl sulfone (DDS), is a sulfone drug that primarily targets a wide range of bacteria, but is mainly employed for its actions against Mycobacterium leprae .

Mode of Action

This compound acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid. This inhibition occurs through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This interaction with its targets leads to the inhibition of bacterial growth .

Biochemical Pathways

This compound’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . These actions affect various biochemical pathways and result in multiple antioxidant, anti-inflammatory, and anti-apoptotic functions .

Pharmacokinetics

This compound is absorbed rapidly and nearly completely from the gastrointestinal tract . After oral administration, the drug is slowly absorbed, reaching the maximum concentration in plasma at about 4 hours, with an absorption half-life of about 1.1 hours . The elimination half-life of this compound is about 30 hours . The drug shows linear pharmacokinetics within the therapeutic range and the time-course after oral administration fits a 2-compartment model .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Its antibacterial effects lead to the inhibition of bacterial growth . Its anti-inflammatory properties result in the inhibition of ROS production, reduction of the effect of eosinophil peroxidase on mast cells, and downregulation of neutrophil-mediated inflammatory responses . These actions result in multiple antioxidant, anti-inflammatory, and anti-apoptotic functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coeliac disease and dermatitis herpetiformis may delay its oral absorption . Severe leprosy has been reported to affect the extent of absorption . Rifampicin increases the rate of elimination of this compound; pyrimethamine increases the volume of distribution and probenecid decreases the renal clearance of this compound .

Biochemical Analysis

Biochemical Properties

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This inhibition of folic acid synthesis in susceptible organisms leads to the prevention of bacterial growth .

Cellular Effects

This compound has been shown to possess anti-inflammatory activity in a variety of animal models . It possesses oral anti-oedema activity especially pronounced in novel models of acute inflammation . This compound can cause haematological effects, increases in organ weights, degeneration of liver and spleen, and hyperreactivity . Toxic effects of this compound in humans indicate haemolytic anemia, leucopenia, gastro-intestinal and neurologic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of folic acid synthesis in bacteria, which is achieved by competing with para-amino-benzoate for the active site of dihydropteroate synthetase . This results in the prevention of bacterial growth . In addition, this compound’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Temporal Effects in Laboratory Settings

This compound treatment requires careful laboratory monitoring . It is important to have a blood test to make sure your blood counts, liver, and kidney functions are normal before starting this compound . Blood tests will take place frequently after first starting this compound and can be reduced to every three months when the dose is stabilised .

Dosage Effects in Animal Models

This compound has been shown to possess anti-inflammatory activity in a variety of animal models . It is effective in chronic models such as adjuvant arthritis and the cotton pellet granuloma although multiple administration may also produce cyanosis . Antipyretic and analgesic effects for this compound have been demonstrated and are similar to those produced by phenylbutazone .

Metabolic Pathways

This compound is metabolized mainly through acetylation by -acetyltransferase enzyme to monoacteylthis compound (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of this compound hydroxylamine (DDS-NOH) .

Transport and Distribution

This compound is distributed throughout total body water and is present in all tissues . It tends to be retained in skin and muscle and especially in the liver and kidney: traces of the drug are present in these organs up to 3 weeks after therapy cessation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dapsone can be synthesized using various methods. One common method involves the reaction of chlorobenzene with sulfuric acid to produce dichlorodiphenyl sulfone. This intermediate is then subjected to ammoniation to yield this compound . The reaction conditions typically involve the use of dilute sulfuric acid as a solvent, and sodium hydrosulfite as a reducing agent to improve yield and quality .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dapsone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylamine derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfone derivatives.

Scientific Research Applications

Dapsone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its dual role as an antibacterial and anti-inflammatory agent. Its ability to inhibit dihydrofolic acid synthesis while also reducing inflammation makes it particularly effective in treating conditions like leprosy and dermatitis herpetiformis .

Properties

IUPAC Name

4-(4-aminophenyl)sulfonylaniline
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InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

MQJKPEGWNLWLTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C12H12N2O2S
Record name 4,4'-SULFONYLDIANILINE
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DSSTOX Substance ID

DTXSID4020371
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Molecular Weight

248.30 g/mol
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Physical Description

4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992), Odorless white or creamy white crystalline powder; [CAMEO], Solid
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Flash Point

greater than 320 °F (NTP, 1992), Flash point > 320 °F
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), In water, 380 mg/L at 37 °C, Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water., Insoluble in fixed and vegetable oils., Slightly soluble in deuterated dimethyl sulfoxide., 2.84e-01 g/L
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Density

1.33 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1)
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Vapor Pressure

0.00000003 [mmHg]
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Mechanism of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase. The anti-inflammatory action of the drug is unrelated to its antibacterial action and is still not fully understood., Dapsone is a structural analog of para-aminobenzoic acid (PABA) and a competitive inhibitor of dihydropteroate synthase (folP1P2) in the folate pathway ... The effect on this evolutionarily conserved pathway also explains why dapsone is a broad-spectrum agent with antibacterial, anti-protozoal, and antifungal effects. The anti-inflammatory effects of dapsone occur via inhibition of tissue damage by neutrophils. First, dapsone inhibits neutrophil myeloperoxidase activity and respiratory burst. Second, it inhibits activity of neutrophil lysosomal enzymes. Third, it may also act as a free radical scavenger, counteracting the effect of free radicals generated by neutrophils. Fourth, dapsone may also inhibit migration of neutrophils to inflammatory lesions., 1-30 Ug/mL dapsone interfered with myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonuclear leukocytes. Kinetic studies revealed competitive inhibition of myeloperoxidase. Its action in dermatitis herpetiformis may be explained by effect on this system.
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Impurities

Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd.
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Color/Form

Crystals from 95% ethanol, White or creamy white crystalline powder

CAS No.

80-08-0
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Melting Point

347 to 349 °F (NTP, 1992), 175-176 °C (also a higher melting form, MP 180.5 °C), There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ..., 175.5 °C
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Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
[Compound]
Name
tetrahydroacridones
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
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Reaction Step One
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Yield
82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
Quantity
20 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
10 mL
Type
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70 mL
Type
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0 (± 1) mol
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17.8 g
Type
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dapsone
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Dapsone
Reactant of Route 4
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Dapsone
Reactant of Route 5
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Reactant of Route 6
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